

binding affinity famoxadone vs retinol CRBP-III

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Compound Focus: Famoxadone

CAS No.: 131807-57-3

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Quantitative Binding Affinity Comparison

The table below summarizes the key binding parameters for retinol and **famoxadone** with Cellular Retinol-Binding Protein III (CRBP-III), based on a virtual screening study [1] [2].

Ligand	Minimum Binding Energy (kcal/mol)	Reported Experimental Kd	Key Interacting Residues	Binding Site Location
Retinol	-7.1 [1] [2]	~60 nM [3]	Information missing from search results	Native retinol-binding site [1] [2]
Famoxadone	-10.4 [1] [2]	Not experimentally measured	Y19, K40, L20, V29, A33, F57, L117, L118 [1] [2]	Competes with retinol in its binding site [1] [2]

> **Note:** The data for **famoxadone** comes from a single *in silico* (computational) prediction. The binding energy and mechanism have not been confirmed by experimental studies and should be considered a hypothesis for future testing [1] [2].

Experimental Protocols & Methodologies

For context, here are the methodologies related to the data presented.

1. Virtual Screening & Molecular Docking (Source of Famoxadone Data) The comparative data for **famoxadone** was generated through a computational workflow [1] [2]:

- **Protein and Ligand Preparation:** The 3D structure of CRBP-III and other reproduction-related proteins were obtained from the RCSB Protein Data Bank. The 3D structure of **famoxadone** and other pesticides were obtained from the PubChem database.
- **Docking Simulation:** Molecular docking was performed using **AutoDock Vina** software to predict the preferred orientation and binding affinity of **famoxadone** to the protein.
- **Analysis:** The resulting poses were analyzed for minimum binding energy and the network of interactions (hydrogen bonds and hydrophobic contacts) with amino acid residues.

2. Determining Binding Affinity (Kd) Experimentally To validate computational predictions, experimental methods are required. The following established protocols can be used to determine the equilibrium dissociation constant (Kd) [4] [5]:

- **Fluorescence Quenching:** The intrinsic fluorescence of CRBP-III's tryptophan residues is quenched upon retinol binding. Titrating with retinol and measuring fluorescence change allows for Kd calculation [3].
- **Isothermal Titration Calorimetry (ITC):** This method directly measures the heat released or absorbed when a ligand binds to a protein. It provides both the Kd and the thermodynamic parameters (enthalpy and entropy) of the interaction.
- **Surface Plasmon Resonance (SPR):** This technique immobilizes one binding partner and measures the association and dissociation rates of the other in real-time, from which the Kd can be derived.

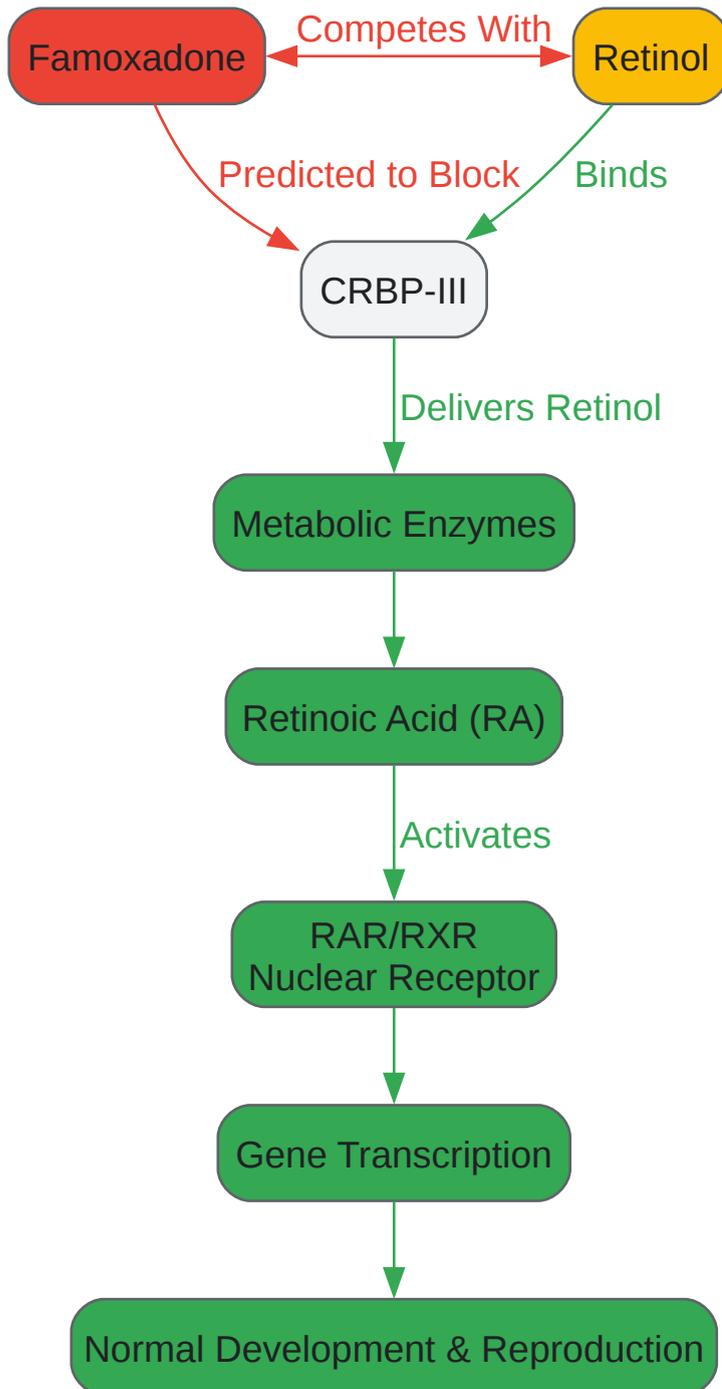
Critical experimental controls include [5]:

- **Varying Incubation Time:** Demonstrating that the binding reaction has reached equilibrium.
- **Avoiding Titration Artifacts:** Ensuring the concentration of the limiting component is not too high relative to the Kd.

Biological Context & Signaling Pathways

CRBP-III is an intracellular carrier protein that belongs to the family of fatty acid-binding proteins [6] [7]. Its primary role is to bind retinol inside cells, solubilizing and stabilizing it, and facilitating its metabolism to active metabolites like retinoic acid [6] [7]. Retinoic acid is a critical signaling molecule that regulates gene transcription by activating nuclear receptors (RAR/RXR) [7].

The following diagram illustrates the proposed mechanism by which **famoxadone** could disrupt this essential pathway.



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The potential disruption of retinol signaling by **famoxadone** is particularly relevant in the context of human fertility. The same 2024 computational study also predicted that **famoxadone** binds to the **IZUMO Sperm-**

Egg Fusion Protein with high affinity, potentially hindering the conformational change necessary for gamete fusion [1] [2]. This suggests a dual mechanism through which this pesticide could impair reproduction.

Key Takeaways for Researchers

- **A Strong Computational Prediction:** The data suggests **famoxadone** may bind CRBP-III with higher affinity than its native ligand, retinol, potentially acting as a competitive inhibitor.
- **A Proposed Molecular Mechanism:** Binding is predicted to be stabilized by a network of hydrophobic residues and hydrogen bonds, effectively blocking the retinol-binding site.
- **A Hypothesized Biological Impact:** By sequestering CRBP-III, **famoxadone** could disrupt critical retinoic acid signaling and, based on additional predictions, impair sperm-egg fusion, providing a potential molecular explanation for its alleged negative impact on fertility.
- **A Need for Experimental Validation:** The current evidence is solely based on a virtual screening approach. This compelling hypothesis requires validation through rigorous *in vitro* and *in vivo* experiments.

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To cite this document: Smolecule. [binding affinity famoxadone vs retinol CRBP-III]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b588098#binding-affinity-famoxadone-vs-retinol-crbp-iii>]

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